2-chloro-N-{3-cyano-7,7-dimethyl-5-[2-(3-methylthiophen-2-yl)ethenyl]-6,7-dihydro-1-benzothiophen-2-yl}acetamide
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Description
2-chloro-N-{3-cyano-7,7-dimethyl-5-[2-(3-methylthiophen-2-yl)ethenyl]-6,7-dihydro-1-benzothiophen-2-yl}acetamide is a useful research compound. Its molecular formula is C20H19ClN2OS2 and its molecular weight is 403.0 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is suggested that the compound interacts with a number of lipophilic amino acids such as leu4607, ile406, ala410 .
Mode of Action
It is known that the compound has a high binding energy, suggesting a strong interaction with its targets . This interaction could lead to changes in the function of the target proteins, affecting cellular processes.
Biochemical Pathways
It is known that the compound has activity against invertebrate pests . This suggests that it may affect pathways related to the nervous system or other essential physiological processes in these organisms.
Result of Action
Given its activity against invertebrate pests , it can be inferred that the compound likely causes mortality or other detrimental effects in these organisms.
Properties
CAS No. |
571149-79-6 |
---|---|
Molecular Formula |
C20H19ClN2OS2 |
Molecular Weight |
403.0 g/mol |
IUPAC Name |
2-chloro-N-[3-cyano-7,7-dimethyl-5-[2-(3-methylthiophen-2-yl)ethenyl]-6H-1-benzothiophen-2-yl]acetamide |
InChI |
InChI=1S/C20H19ClN2OS2/c1-12-6-7-25-16(12)5-4-13-8-14-15(11-22)19(23-17(24)10-21)26-18(14)20(2,3)9-13/h4-8H,9-10H2,1-3H3,(H,23,24) |
InChI Key |
MFGPMKJEOBHZBD-UHFFFAOYSA-N |
SMILES |
CC1=C(SC=C1)C=CC2=CC3=C(C(C2)(C)C)SC(=C3C#N)NC(=O)CCl |
Canonical SMILES |
CC1=C(SC=C1)C=CC2=CC3=C(C(C2)(C)C)SC(=C3C#N)NC(=O)CCl |
solubility |
not available |
Origin of Product |
United States |
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